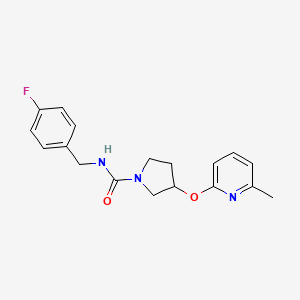

N-(4-fluorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c1-13-3-2-4-17(21-13)24-16-9-10-22(12-16)18(23)20-11-14-5-7-15(19)8-6-14/h2-8,16H,9-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKZBXIGZLOQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrrolidine ring.

Attachment of the Methylpyridinyl Moiety: This can be done through an etherification reaction, where the pyrrolidine ring is reacted with a methylpyridinyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-(4-fluorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: This compound may be used in biochemical assays to investigate enzyme interactions or receptor binding.

Industry: It can be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Key Observations :

- Fluorine Substitution: The target compound’s 4-fluorobenzyl group is structurally similar to YT-6-2 (), which uses bis(4-fluorobenzyl) groups. Fluorine enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Heterocyclic Moieties: The 6-methylpyridin-2-yloxy group in the target compound contrasts with morpholinopyridine in the European Patent compound (). Pyridine derivatives often improve solubility and binding specificity in kinase inhibitors .

Key Observations :

- Coordination Chemistry : The Zn complex () highlights the versatility of pyrrolidine carboxamides in forming stable metal complexes, though the target compound’s substituents may require modified conditions .

Physicochemical and Pharmacological Properties

- Lipophilicity: The 4-fluorobenzyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., DM-20’s trifluoromethyl group may offer similar effects) .

- Solubility: The pyridyloxy group in the target compound could improve aqueous solubility relative to YT-6-2’s bis(fluorobenzyl)phenoxy core .

- Bioactivity: While direct data are lacking, the European Patent compound () demonstrates that pyrrolidine carboxamides with trifluoroethyl and morpholino groups exhibit kinase inhibition, suggesting possible shared targets .

Biological Activity

N-(4-fluorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a 4-fluorobenzyl group and a 6-methylpyridin-2-yloxy moiety. Its chemical structure can be represented as follows:

This structure is significant for its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have been conducted, revealing promising results in inhibiting cell proliferation.

Antimicrobial Activity

In a study assessing the antimicrobial properties of related compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/mL, comparable to standard antibiotics like penicillin .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Klebsiella pneumoniae | Not effective |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Not effective |

Anti-inflammatory Activity

The compound's anti-inflammatory activity was evaluated using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). Results indicated that at concentrations of 1.0 and 2.0 µg/mL, it inhibited nitric oxide production by approximately 86% and 94%, respectively, suggesting strong anti-inflammatory potential .

Cytotoxicity Studies

Cytotoxicity assays revealed that at concentrations below 2 µg/mL, the compound did not significantly affect cell viability in cancer cell lines. This suggests a favorable safety profile for therapeutic applications .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was administered to cultures of Staphylococcus aureus and demonstrated a dose-dependent reduction in bacterial growth. This study supports its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Case Study 2: Inflammation Reduction

A recent study focused on the compound's effect on inflammation in mouse models showed significant reductions in inflammatory markers when treated with this compound compared to control groups. This positions the compound as a candidate for further development in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.